molecular formula C27H38N2O3 B14941260 2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide

2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide

Cat. No.: B14941260
M. Wt: 438.6 g/mol
InChI Key: PGVHKXRAXCYKQK-UHFFFAOYSA-N
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Description

2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with suitable amines and phenyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability. The phenyl group may facilitate binding to target proteins or enzymes, while the butanamide backbone can modulate the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide is unique due to its combination of the adamantane moiety, phenyl group, and butanamide backbone. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C27H38N2O3

Molecular Weight

438.6 g/mol

IUPAC Name

4-(1-adamantyl)-N-[3-methyl-1-oxo-1-(oxolan-2-ylmethylamino)butan-2-yl]benzamide

InChI

InChI=1S/C27H38N2O3/c1-17(2)24(26(31)28-16-23-4-3-9-32-23)29-25(30)21-5-7-22(8-6-21)27-13-18-10-19(14-27)12-20(11-18)15-27/h5-8,17-20,23-24H,3-4,9-16H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

PGVHKXRAXCYKQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCO1)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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